An In-Depth Technical Guide to 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited availability of specific experimental data for this molecule, this guide synthesizes information from authoritative sources on the broader class of 1,2,4-thiadiazoles, offering a predictive and logical framework for its study. This document is intended for researchers, scientists, and professionals in drug development, providing foundational knowledge and actionable protocols.
Introduction to the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a five-membered heterocyclic motif containing one sulfur and two nitrogen atoms. This scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Derivatives of 1,2,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The unique electronic and steric characteristics of the 1,2,4-thiadiazole ring contribute to its ability to interact with various biological targets.[2] One notable mechanism of action for some 1,2,4-thiadiazoles is their ability to act as electrophilic "warheads" that target cysteine residues in enzymes, leading to their inactivation.[4][5]
Chemical Structure and Physicochemical Properties
The chemical structure of 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine is characterized by a propan-1-amine substituent at the 5-position of the 1,2,4-thiadiazole ring. Its CAS number is 1369161-46-5.[6]
Table 1: Physicochemical Properties of 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine (Predicted)
| Property | Value (Predicted) | Source |
| Molecular Formula | C₅H₉N₃S | - |
| Molecular Weight | 143.21 g/mol | - |
| XLogP3 | 0.5 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 78.6 Ų | PubChem |
Note: The values in this table are computationally predicted and have not been experimentally verified. They serve as a guideline for understanding the compound's general characteristics.
Synthesis of 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine
Proposed Synthetic Pathway
A logical approach would involve the reaction of a protected 4-aminobutanenitrile with a source of sulfur and ammonia to form a thioamide, followed by condensation with an appropriate amidine precursor. A more direct and plausible route, based on the literature, is the reaction of 4-aminobutanethioamide with an appropriate cyclizing agent.
Below is a conceptual experimental protocol for the synthesis of the target compound.
Experimental Protocol: Synthesis of 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine
Materials:
-
4-Aminobutanenitrile hydrochloride
-
Lawesson's reagent or H₂S/base
-
An appropriate amidine or orthoester
-
Iodine
-
Triethylamine
-
Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Step-by-Step Methodology:
-
Synthesis of 4-Aminobutanethioamide (Intermediate):
-
To a solution of 4-aminobutanenitrile hydrochloride in dichloromethane, add triethylamine to neutralize the salt.
-
Treat the resulting free amine with Lawesson's reagent or bubble H₂S gas through the solution in the presence of a base like triethylamine.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-aminobutanethioamide.
-
-
Synthesis of 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine:
-
Dissolve the crude 4-aminobutanethioamide in a suitable solvent such as ethanol.
-
Add an appropriate cyclizing agent, such as N,N-dimethylformamide dimethyl acetal, which can act as a one-carbon synthon.
-
Add molecular iodine (I₂) as an oxidant to mediate the oxidative N-S bond formation.[9]
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine.
-
Diagram of Proposed Synthesis Workflow:
Caption: Proposed two-step synthesis of the target compound.
Potential Biological Activity and Mechanism of Action
While the specific biological activity of 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine has not been reported, the 1,2,4-thiadiazole scaffold is present in numerous compounds with diverse pharmacological effects.
-
Anticancer Activity: Many 1,2,4-thiadiazole derivatives have been investigated as potential anticancer agents.[3][10] Their mechanisms of action can vary, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation.
-
Antimicrobial Activity: The 1,2,4-thiadiazole nucleus is a component of some antibacterial and antifungal agents.[11]
-
Enzyme Inhibition: A key feature of some 1,2,4-thiadiazoles is their ability to covalently modify cysteine residues in enzymes.[4][5] This makes them potential inhibitors of cysteine proteases like cathepsins, which are implicated in various diseases.
Postulated Mechanism of Action: Cysteine Protease Inhibition
The electrophilic nature of the N-S bond in the 1,2,4-thiadiazole ring makes it susceptible to nucleophilic attack by the thiol group of a cysteine residue in the active site of an enzyme. This reaction results in the formation of a disulfide bond between the inhibitor and the enzyme, leading to its irreversible inactivation.
Diagram of Potential Signaling Pathway Inhibition:
Caption: Potential inhibition of a cysteine protease signaling pathway.
Experimental Workflows for Characterization
Once synthesized, a thorough characterization of 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine is essential to confirm its identity and purity.
Purification Workflow
-
Extraction: Following the synthesis, an aqueous workup is performed to remove water-soluble impurities and reagents.
-
Column Chromatography: The crude product is purified using silica gel column chromatography. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol, would likely be effective in isolating the desired compound.
-
Recrystallization/Precipitation: If the purified compound is a solid, recrystallization from a suitable solvent system can be employed for further purification.
Diagram of Purification Workflow:
Caption: A typical purification workflow for the target compound.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl chain protons and the proton on the 1,2,4-thiadiazole ring. The chemical shifts and coupling patterns will be indicative of the structure. For the propyl chain, one would expect three distinct multiplets corresponding to the three methylene groups. The amine protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbons in the thiadiazole ring will be in the aromatic region.[12]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. For this molecule, fragmentation would likely involve the loss of the amine group and cleavage of the propyl chain.[13]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹), and C=N and N-N stretching vibrations of the thiadiazole ring.
-
Conclusion
3-(1,2,4-Thiadiazol-5-yl)propan-1-amine represents a novel chemical entity with potential applications in drug discovery, leveraging the well-established biological activities of the 1,2,4-thiadiazole scaffold. While specific experimental data for this compound is scarce, this guide provides a robust framework for its synthesis, characterization, and the exploration of its potential biological activities. The proposed synthetic and analytical workflows are based on established chemical principles and provide a solid foundation for researchers venturing into the study of this and related compounds. Further investigation into its pharmacological properties is warranted to unlock its therapeutic potential.
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. ([Link])
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3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride - PubChem. ([Link])
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Assessment of the Microbiological Potential and Spectroscopic Properties of New Imino-1,3,4-Thiadiazoles Showing the ESIPT Effect Strongly Enhanced by Aggregation. ([Link])
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